molecular formula C17H14O2 B8760251 9-allyl-9H-fluorene-9-carboxylic acid CAS No. 101451-35-8

9-allyl-9H-fluorene-9-carboxylic acid

Cat. No.: B8760251
CAS No.: 101451-35-8
M. Wt: 250.29 g/mol
InChI Key: GMZSYUIBSYGKSF-UHFFFAOYSA-N
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Description

9-allyl-9H-fluorene-9-carboxylic acid is a functionalized fluorene compound of interest in organic synthesis and materials science research. Fluorene-based carboxylic acids are versatile building blocks; the parent compound, 9H-fluorene-9-carboxylic acid (CAS 1989-33-9), is a known intermediate with a molecular weight of 210.23 g/mol . Computational data for the parent structure suggests properties including a topological polar surface area of 37.3 Ų and consensus LogP of 2.56 . The specific research applications and mechanism of action for the 9-allyl derivative are not fully documented in the widely available literature. The allyl group may be intended to provide a handle for further chemical modification, such as through polymerization or other coupling reactions, making it a potential precursor for novel polymers, ligands, or functional materials. Researchers are advised to consult specialized chemical literature for detailed synthetic protocols and emerging applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

101451-35-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

9-prop-2-enylfluorene-9-carboxylic acid

InChI

InChI=1S/C17H14O2/c1-2-11-17(16(18)19)14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h2-10H,1,11H2,(H,18,19)

InChI Key

GMZSYUIBSYGKSF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 9-allyl-9H-fluorene-9-carboxylic acid and analogous compounds:

Compound Name Molecular Formula MW Substituent Position(s) Functional Groups Melting Point (°C) Key Applications
This compound C${22}$H${21}$O$_2$ 444.5 9 (allyl, COOH) Allyl, carboxylic acid Not reported Organic synthesis intermediate
9H-Fluorene-9-carboxylic acid (parent) C${14}$H${10}$O$_2$ 210.23 9 (COOH) Carboxylic acid 196–198 Laboratory research
9-Fluorenone-1-carboxylic acid C${14}$H${8}$O$_3$ 224.21 1 (COOH), 9 (ketone) Carboxylic acid, ketone 196–198 Organic synthesis
9-Fluorenone-2-carboxylic acid C${14}$H${8}$O$_3$ 224.21 2 (COOH), 9 (ketone) Carboxylic acid, ketone Not reported Research chemical
9-Fluorenone-2,7-dicarboxylic acid C${15}$H${8}$O$_5$ 276.22* 2,7 (COOH), 9 (ketone) Two carboxylic acids, ketone Not reported Technical applications
9-Hydroxy-9H-fluorene-9-carboxylic acid C${14}$H${10}$O$_3$ 226.23 9 (OH, COOH) Hydroxy, carboxylic acid (geminal) Not reported Structural studies
9-Oxo-9H-fluorene-4-carboxylic acid C${14}$H${8}$O$_3$ 224.21 4 (COOH), 9 (ketone) Carboxylic acid, ketone Not reported Dyes, semiconductors

*Calculated molecular weight for C${15}$H${8}$O$_5$.

Key Comparative Insights

Substituent Effects: The allyl group in this compound enhances steric hindrance and provides a site for reactions like cross-coupling or polymerization. In contrast, fluorenone derivatives (e.g., 9-Fluorenone-1-carboxylic acid) feature a ketone group, increasing electron-withdrawing effects and acidity . Geminal substituents in 9-hydroxy-9H-fluorene-9-carboxylic acid create a unique geometry, with hydroxy and carboxyl groups on opposite sides of the fluorene plane, affecting hydrogen bonding and reactivity .

Positional Isomerism: Carboxylic acid position (1, 2, 4, or 7) influences solubility, melting points, and spectral properties. For example, 9-Fluorenone-2-carboxylic acid (δ 7.85 ppm in NMR) shows distinct shifts compared to the 1-carboxy isomer due to electronic effects .

Applications:

  • This compound serves as a synthetic intermediate, while 9-Oxo-9H-fluorene-4-carboxylic acid is used in dye and semiconductor synthesis .
  • 9H-Fluorene-9-carboxylic acid (parent compound) is a benchmark for studying fluorene derivatives in crystallography and spectroscopy .

Preparation Methods

Direct C-H Allylation

Building on CN111718262A, a palladium(II)-catalyzed coupling reaction enables simultaneous introduction of allyl and carboxylate groups. The protocol uses:

  • Catalyst : Pd(OAc)₂ (0.02 mmol)

  • Ligand : 2-Fluoro-5-trifluoromethylaniline

  • Oxidant : Silver trifluoroacetate (AgTFA)

  • Solvent : Hexafluoroisopropanol/acetic acid (9:1 v/v)

Reaction Conditions

Fluorene+Allyl carbonatePd(OAc)₂, AgTFA9-allyl-9H-fluorene-9-carboxylic acid[2]\text{Fluorene} + \text{Allyl carbonate} \xrightarrow{\text{Pd(OAc)₂, AgTFA}} 9\text{-allyl-9H-fluorene-9-carboxylic acid} \quad

At 100°C for 48 hours, this method achieves 72% yield but necessitates specialized fluorinated solvents.

Comparative Performance

ParameterPd-Catalyzed MethodBase-Mediated Method
Yield72%68%
Reaction Time48 h12 h
Solvent SystemHexafluoroisopropanolTHF
Byproducts<5%15%

Carboxylation Followed by Allylation

Fluorene-9-Carboxylic Acid as Intermediate

As described in US2023001815A, fluorene-9-carboxylic acid serves as a precursor for further functionalization. Activation via EDC/HOBt enables nucleophilic displacement by allylamine, though this typically forms amides. For carboxylic acid retention, a modified pathway uses allyl alcohol under Mitsunobu conditions:

Reaction Scheme

Fluorene-9-carboxylic acid+Allyl alcoholDIAD, PPh₃9-allyl-9H-fluorene-9-carboxylate[3]\text{Fluorene-9-carboxylic acid} + \text{Allyl alcohol} \xrightarrow{\text{DIAD, PPh₃}} 9\text{-allyl-9H-fluorene-9-carboxylate} \quad

Subsequent saponification with NaOH (2M, 60°C) affords the target acid in 58% overall yield.

Challenges in Regioselectivity and Byproduct Formation

Competing Substitution Pathways

The 9-position’s high electron density promotes electrophilic attack but complicates di-substitution. Common byproducts include:

  • 9,9-Diallylfluorene (12–18% yield) in alkylation steps

  • Fluorene-9-carboxylic acid allyl ester (9–14% yield) during esterification

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) increase carboxylation rates but promote decarboxylation above 90°C

  • Low temperatures (0–5°C) favor mono-allylation over di-substitution

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Method Utilization
Pd(OAc)₂12,500Pd-catalyzed
Hexafluoroisopropanol9,800Pd-catalyzed
Sodium hydride1,200Base-mediated

Waste Stream Management

The palladium method generates 3.2 kg Ag waste per kg product, requiring costly metal recovery systems. In contrast, base-mediated routes produce 0.8 kg NaCl equivalents, amenable to standard neutralization .

Q & A

Q. What are the key considerations when synthesizing 9-allyl-9H-fluorene-9-carboxylic acid via nucleophilic substitution reactions?

  • Methodological Answer : Synthesis often involves allylation of a fluorene precursor. For example, nucleophilic substitution at the fluorene carboxyl position with allyl bromide requires anhydrous conditions and catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity . Monitoring reaction progress via TLC (using hexane/ethyl acetate gradients) ensures intermediate control. Post-reaction, acid workup (e.g., HCl) neutralizes excess base, followed by purification via silica gel chromatography (20–30% ethyl acetate in hexane) .

Q. How can purity and structural integrity be validated after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for allyl proton signals (δ 5.0–5.8 ppm) and carboxyl carbon (δ ~170 ppm). Compare with fluorene core shifts (δ 120–140 ppm for aromatic carbons) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 265.1 (calculated for C17 _{17}H14 _{14}O2 _2) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during allylation of fluorene derivatives?

  • Methodological Answer : Competing dimerization or over-alkylation can occur due to the allyl group’s π-electrophilicity. Kinetic studies (e.g., varying temperature from 25°C to 60°C) reveal activation energy barriers. Use DFT calculations to model transition states, identifying steric hindrance at the fluorene C9 position as a critical factor . Quenching intermediates with D2 _2O and analyzing deuterium incorporation via GC-MS can trace reaction pathways .

Q. How does the allyl substituent influence the electronic properties of the fluorene core compared to methyl or phenyl derivatives?

  • Methodological Answer : Conduct cyclic voltammetry (CV) to compare oxidation potentials:
  • Allyl groups donate electron density via conjugation, lowering oxidation potentials by ~0.2 V vs. methyl derivatives.
  • UV-vis spectroscopy shows bathochromic shifts (λmax_{\text{max}} ~290 nm for allyl vs. 275 nm for methyl), indicating extended π-delocalization .
    Computational studies (e.g., HOMO-LUMO gaps via Gaussian) corroborate experimental trends .

Q. How can discrepancies in reported crystallographic data for allyl-fluorene derivatives be resolved?

  • Methodological Answer : Cross-validate single-crystal XRD data (e.g., CCDC entries) with computational models (Mercury Software). For example, torsional angles between the allyl group and fluorene plane should align within ±5° across studies. If inconsistencies arise, re-examine crystallization solvents (e.g., DMSO vs. ethanol) to assess lattice packing effects .

Data Contradiction Analysis

Q. Why do some studies report lower yields for allylation under basic conditions?

  • Methodological Answer : Base-sensitive intermediates (e.g., carboxylate anions) may undergo hydrolysis. Compare yields under inert (N2 _2) vs. ambient conditions. For example, using NaH as a base in THF (anhydrous) improves yields to >70%, while aqueous NaOH yields <40% due to side reactions . Optimize base strength (e.g., K2 _2CO3 _3 vs. DBU) and reaction time (1–24 h) to minimize degradation.

Structural and Functional Comparisons

Q. What synthetic strategies differentiate this compound from its 9-hydroxymethyl analog?

  • Methodological Answer :
  • Allylation : Requires electrophilic agents (allyl bromide) and phase-transfer catalysts.
  • Hydroxymethylation : Achieved via formylation (HCOCl) followed by NaBH4 _4 reduction.
    Characterization differences: Hydroxymethyl derivatives show broad OH stretches (~3400 cm1 ^{-1}) in IR, absent in allyl analogs. 1H^1H NMR of hydroxymethyl shows singlet at δ 4.5 ppm (CH2 _2OH), while allyl protons appear as multiplets .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Methodological Answer :
  • Avoid prolonged exposure to moisture to prevent esterification or dimerization.
  • Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (refer to SDS for hazard codes) .
  • Store under argon at –20°C; DSC analysis shows decomposition onset at 150°C .

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